molecular formula C21H20ClN5O2 B2398781 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-61-2

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2398781
CAS RN: 1251556-61-2
M. Wt: 409.87
InChI Key: VCKRHDDVUPJTOO-UHFFFAOYSA-N
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Description

“N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have significant bioactivity and are often used in the development of new pharmaceuticals .


Synthesis Analysis

The synthesis of similar benzamide derivatives involves the reaction of phenol or 2-chloropyridine with ethyl 4-fluorobenzoate or ethyl 4-hydroxybenzoate in N,N-dimethylformamide, with the addition of K2CO3 or CsCO3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” are not available, benzamide derivatives are known to undergo various reactions. For example, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with the CB1 cannabinoid receptor. Conformational analysis and the development of unified pharmacophore models suggest these compounds' steric binding interactions with receptors, which might contribute to their antagonist activity. This study provides a foundation for understanding the structural requirements for receptor binding and activity modulation (J. Shim et al., 2002).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including those with a structure related to the compound , have been synthesized and tested for antimicrobial activities. These studies have found that some compounds possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).

Dopamine Receptor Ligands

Adjustments to the benzamide structure have led to compounds with moderate affinity for the dopamine D(3) receptor, indicating potential applications in neuropsychiatric disorder treatments. This exploration into the structural features affecting receptor affinity emphasizes the therapeutic possibilities for compounds with similar frameworks (M. Leopoldo et al., 2002).

Antioxidant Properties

Synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities showcase the potential of such compounds in combating oxidative stress. This research direction is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage (O. Bekircan et al., 2008).

Anti-Acetylcholinesterase Activity

Compounds with a piperidine derivative structure have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as antidementia agents. Such studies are significant for Alzheimer's disease research, where inhibiting acetylcholinesterase is a key therapeutic strategy (H. Sugimoto et al., 1990).

Mechanism of Action

Target of Action

It is known that similar compounds target thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antitubercular activity , suggesting that they may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been found to exhibit significant activity against various cell lines , suggesting that they may have favorable bioavailability.

Result of Action

Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Future Directions

The future directions for “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” and similar compounds likely involve further exploration of their bioactivity and potential applications in pharmaceuticals. The development of new synthesis methods and the study of their mechanisms of action will also be important areas of research .

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKRHDDVUPJTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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